5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a furo[3,2-b]pyridine core with a benzo[d]thiazole moiety, making it an interesting subject for various scientific studies
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to inhibit the non-receptor tyrosine kinase itk, a component of the t-cell receptor signaling cascade . This suggests that 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide may have similar targets.
Mode of Action
Benzothiazole derivatives have been shown to inhibit the non-receptor tyrosine kinase itk , suggesting that this compound may act by inhibiting key enzymes in its target pathways.
Biochemical Pathways
Given that benzothiazole derivatives can inhibit the non-receptor tyrosine kinase itk , it is plausible that this compound may affect pathways involving this kinase, such as the T-cell receptor signaling cascade.
Pharmacokinetics
Thiazoles, a class of compounds to which benzothiazoles belong, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide are largely determined by its interactions with various biomolecules. Benzothiazole derivatives have been found to exhibit inhibitory activity against certain enzymes, suggesting that they may interact with these enzymes and potentially alter their function
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: This step involves the reaction of the furo[3,2-b]pyridine core with a benzo[d]thiazole derivative, often using a coupling reagent such as TBTU or HOBt in the presence of a base like DIPEA.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-4-3-5-14-15(9)19-17(23-14)20-16(21)13-8-11-12(22-13)7-6-10(2)18-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWNGQHMQPHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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